4-(2-Bromoethyl)-3-methylmorpholine
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Overview
Description
4-(2-Bromoethyl)-3-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The addition of a bromoethyl group and a methyl group to the morpholine ring results in the formation of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-methylmorpholine typically involves the reaction of 3-methylmorpholine with 2-bromoethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the morpholine nitrogen, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-methylmorpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromoethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated or carbonylated products.
Scientific Research Applications
4-(2-Bromoethyl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-methylmorpholine depends on its specific application
Molecular Targets: It may bind to enzymes, receptors, or other proteins, affecting their activity and leading to biological effects.
Pathways Involved: The compound can modulate signaling pathways, influence gene expression, or interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-3-methylmorpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-3-methylmorpholine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
3-Methylmorpholine: Lacks the bromoethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
4-(2-Bromoethyl)-3-methylmorpholine is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Biological Activity
4-(2-Bromoethyl)-3-methylmorpholine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C7H14BrN
- Molecular Weight : 201.1 g/mol
- CAS Number : 1803601-48-0
The compound features a morpholine ring substituted with a bromoethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom in its structure may enhance lipophilicity, facilitating membrane penetration and receptor binding. This compound has been studied for its potential effects on neurotransmitter systems and as a precursor in synthesizing biologically active molecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it is hypothesized that this morpholine derivative may influence neurotransmitter release or receptor activity.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The specific mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : A study focusing on various human cancer cell lines (e.g., MCF-7) showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses indicated that the compound induced G2/M phase arrest and apoptosis, highlighting its potential as a chemotherapeutic agent.
- Neuropharmacological Effects : Research into the neuropharmacological properties revealed that the compound might interact with serotonin receptors, potentially influencing mood and behavior. This aligns with findings from similar morpholine derivatives known for their psychoactive effects.
Properties
Molecular Formula |
C7H14BrNO |
---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
4-(2-bromoethyl)-3-methylmorpholine |
InChI |
InChI=1S/C7H14BrNO/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6H2,1H3 |
InChI Key |
WFYJKCWUHCQVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1CCBr |
Origin of Product |
United States |
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